

Brodimoprim-d6 molecular weight and formula

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Compound of Interest

Compound Name: *Brodimoprim-d6*

Cat. No.: *B585819*

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In-Depth Technical Guide to Brodimoprim-d6

This technical guide provides a comprehensive overview of the core physicochemical properties of **Brodimoprim-d6**, its application as an internal standard in analytical methodologies, and the pharmacological context of its parent compound, Brodimoprim. This document is intended for researchers, scientists, and drug development professionals.

Core Compound Data

Brodimoprim-d6 is the deuterated form of Brodimoprim, a potent antibacterial agent. The inclusion of six deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Brodimoprim.

Physicochemical Properties

The fundamental properties of **Brodimoprim-d6** are summarized in the table below, providing a clear reference for researchers.

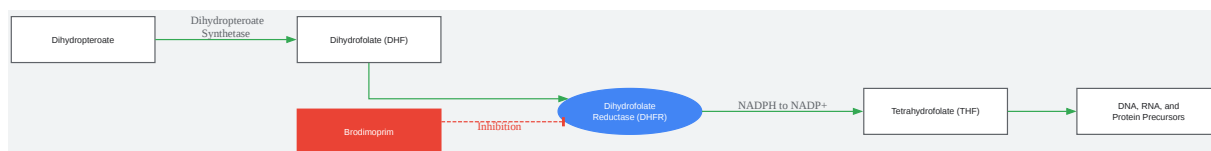
Property	Value
Molecular Formula	C ₁₃ H ₉ D ₆ BrN ₄ O ₂
Molecular Weight	345.22 g/mol [1][2][3]
CAS Number	1346599-93-6[3]
Appearance	Solid
Storage Conditions	2-8°C, sealed, dry[1]

Mechanism of Action of Parent Compound: Brodimoprim

Brodimoprim, the non-deuterated analogue of **Brodimoprim-d6**, is a selective inhibitor of bacterial dihydrofolate reductase (DHFR).[4] This enzyme is crucial for the bacterial synthesis of tetrahydrofolic acid, a vital precursor for the synthesis of purines, thymidine, and certain amino acids. By competitively inhibiting DHFR, Brodimoprim disrupts the folate synthesis pathway, which in turn halts the production of DNA, RNA, and proteins necessary for bacterial growth and replication. The selectivity of Brodimoprim for bacterial DHFR over its human counterpart minimizes potential toxicity to human cells.

Bacterial Dihydrofolate Reductase Signaling Pathway

The following diagram illustrates the bacterial folate synthesis pathway and the inhibitory action of Brodimoprim.



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Mechanism of Brodimoprim's inhibition of the bacterial folate pathway.

Experimental Protocols

Brodimoprim-d6 is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision. Below is a representative protocol for the quantification of a target analyte in a biological matrix using a deuterated internal standard.

Quantification of an Analyte in Human Plasma by LC-MS/MS

1. Preparation of Standards and Quality Controls:

- **Stock Solutions:** Prepare individual stock solutions of the analyte and **Brodimoprim-d6** (internal standard, IS) in methanol at a concentration of 1 mg/mL.
- **Working Solutions:** Prepare serial dilutions of the analyte stock solution in a 50:50 methanol:water mixture to create calibration standards. Prepare a separate working solution of **Brodimoprim-d6** at an appropriate concentration.
- **Spiked Samples:** Spike blank human plasma with the calibration standard working solutions and the internal standard working solution to create calibration curve samples and quality control (QC) samples at low, medium, and high concentrations.

2. Sample Preparation:

- To 100 μ L of plasma sample (unknown, calibration standard, or QC), add 20 μ L of the **Brodimoprim-d6** internal standard working solution.
- Add 400 μ L of acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

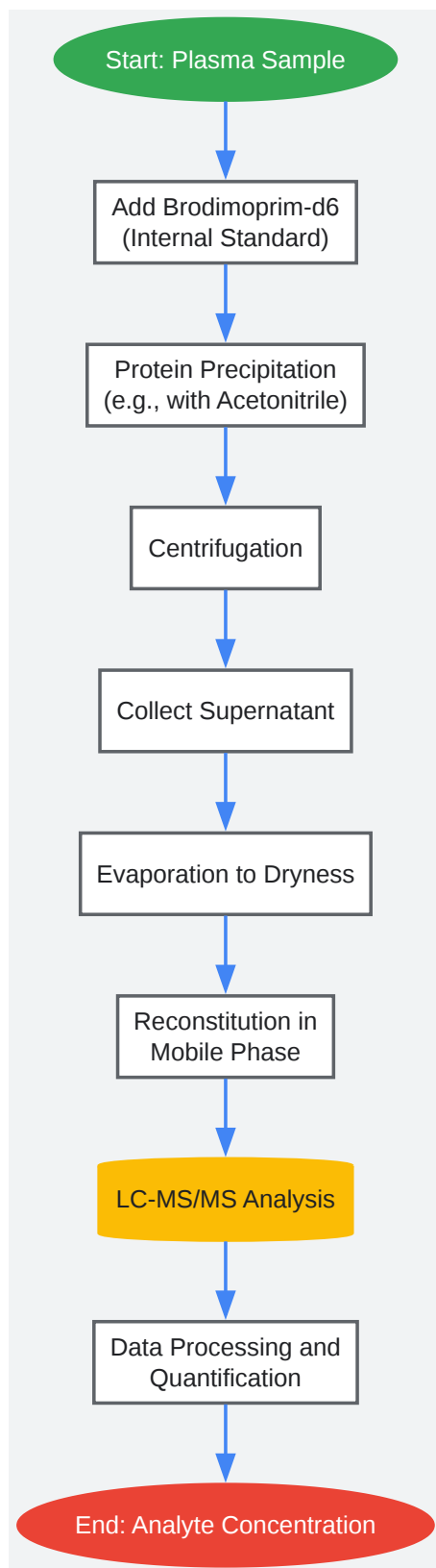
- Liquid Chromatography (LC) Conditions:
 - Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient to achieve separation of the analyte and internal standard.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 µL.
- Mass Spectrometry (MS/MS) Conditions:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for both the analyte and **Brodimoprim-d6**.

4. Data Analysis:

- Calculate the peak area ratio of the analyte to the internal standard (**Brodimoprim-d6**).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical bioanalytical workflow utilizing a deuterated internal standard.



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Bioanalytical workflow for analyte quantification.

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